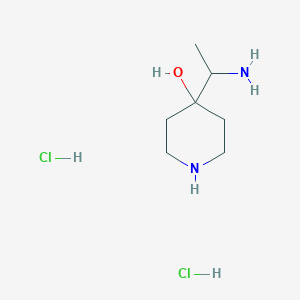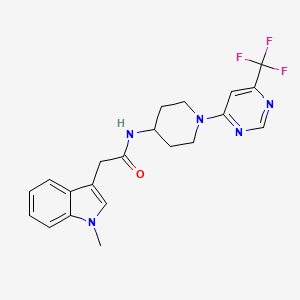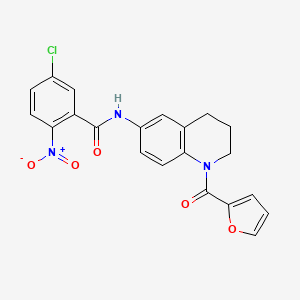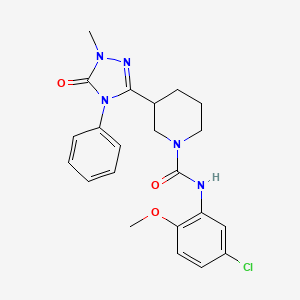
N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H24ClN5O3 and its molecular weight is 441.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds, including triazole derivatives, has shown a wide range of pharmacological applications. For instance, the study by Abu‐Hashem et al. (2020) on benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone highlighted their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, suggesting their potential application in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazole derivatives have been explored by Bektaş et al. (2007), who synthesized novel derivatives exhibiting moderate to good activities against various microorganisms. This research points to the potential application of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Pharmacological Profile and Drug Development
Investigations into the pharmacological profiles of specific piperidine carboxamide derivatives, such as WAY-100635, have provided valuable information on their selective receptor antagonism. For example, the selective antagonism of the 5-HT1A receptor by WAY-100635 offers insights into the design of receptor-specific drugs, potentially useful in neurological and psychiatric disorders (Forster et al., 1995).
Synthesis and Evaluation of Novel Compounds
The design and synthesis of new compounds with specific pharmacological targets, such as soluble epoxide hydrolase inhibitors, highlight the continuous effort in drug discovery. The study by Thalji et al. (2013) on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives showcases the process of identifying potent and selective inhibitors through structure-activity relationship studies, emphasizing the importance of chemical synthesis in developing tools for disease model studies (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c1-26-22(30)28(17-8-4-3-5-9-17)20(25-26)15-7-6-12-27(14-15)21(29)24-18-13-16(23)10-11-19(18)31-2/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDXZNKDFDEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B2522456.png)
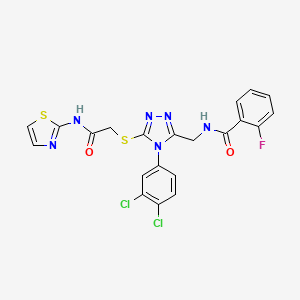
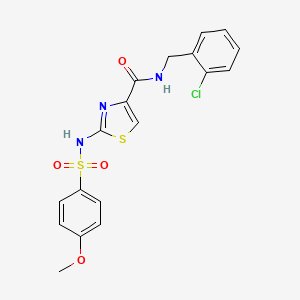
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

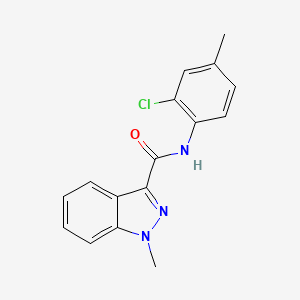
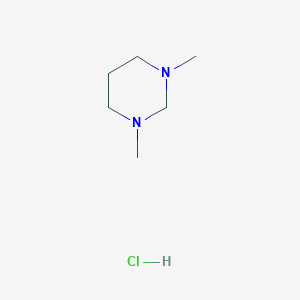
![N-[2-(4,5-Dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2522468.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl propionate](/img/structure/B2522469.png)


